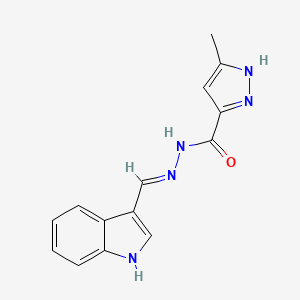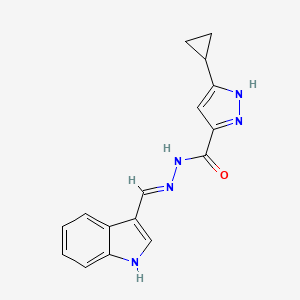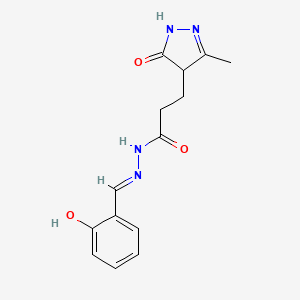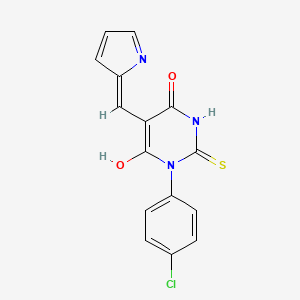![molecular formula C16H19N5O B3727924 N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide](/img/structure/B3727924.png)
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide
説明
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide, also known as DMMA, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DMMA belongs to the class of small molecules that target protein-protein interactions and has shown promising results in various preclinical studies.
作用機序
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide exerts its pharmacological effects by binding to the c-Myc/Max complex and disrupting its function. The c-Myc/Max complex is a crucial regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is associated with various human cancers.
Biochemical and Physiological Effects:
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the c-Myc/Max complex. N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
実験室実験の利点と制限
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide's limited solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification can limit its use in some experiments.
将来の方向性
The potential therapeutic applications of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide are vast, and several avenues of research can be pursued in the future. Some of the future directions include the development of more potent and selective N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide analogs, the identification of new protein-protein interactions targeted by N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide, and the evaluation of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide's efficacy in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide in vivo and its potential toxicity in humans.
Conclusion:
In conclusion, N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide is a promising small molecule with potential applications in cancer, inflammation, and viral infections. The synthesis of N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide involves a multi-step process, and its pharmacological effects are mediated by the disruption of the c-Myc/Max complex. N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide exhibits several advantages as a research tool, and several avenues of research can be pursued in the future to explore its therapeutic potential further.
科学的研究の応用
N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}acetamide has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the suppression of tumor growth in preclinical models.
特性
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-5-7-14(8-6-10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZRPBFOSMDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727843.png)

![3-cyclopropyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3727856.png)


![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol](/img/structure/B3727890.png)
![N'-[(6-bromo-2-hydroxy-1-naphthyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3727897.png)
![N'-(2-hydroxy-5-methyl-3-nitrobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3727899.png)
![4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B3727903.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-chloro-5-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3727912.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B3727928.png)
![3-[(4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727934.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727943.png)
